

Spectroscopic Profile of N-Desmethyl Ofloxacin: A Technical Guide

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Compound of Interest

Compound Name: *N*-Desmethyl ofloxacin

Cat. No.: B129235

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Desmethyl ofloxacin**, a primary metabolite of the fluoroquinolone antibiotic ofloxacin. Due to the limited availability of direct experimental spectra for this specific metabolite, this document presents a combination of known mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are derived from the extensive data available for the parent compound, ofloxacin, providing a reliable reference for researchers in drug metabolism, pharmacokinetics, and analytical development.

Mass Spectrometry (MS)

Mass spectrometry data is critical for the confirmation of the molecular weight and identification of **N-Desmethyl ofloxacin**.

Parameter	Value	Source
Molecular Formula	C ₁₇ H ₁₈ FN ₃ O ₄	PubChem
Molecular Weight	347.34 g/mol	PubChem[1]
Exact Mass	347.12813423 Da	PubChem[1]

Fragmentation Pattern (Predicted): While a full experimental mass spectrum is not publicly available, the fragmentation of **N-Desmethyl ofloxacin** under electrospray ionization (ESI) is

expected to be similar to that of ofloxacin. Key fragmentation would likely involve the piperazine ring and the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ^1H and ^{13}C NMR chemical shifts for **N-Desmethyl ofloxacin**. These predictions are based on the known spectral data of ofloxacin, with adjustments made for the removal of the N-methyl group on the piperazine ring. This structural change is expected to cause a slight upfield shift for the protons and carbons of the piperazine ring.

Table 2.1: Predicted ^1H NMR Chemical Shifts

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2', H-6' (Piperazine)	~ 3.0 - 3.2	m
H-3', H-5' (Piperazine)	~ 3.2 - 3.4	m
H-5	~ 8.6	s
H-8	~ 6.8	d
CH (Oxazine)	~ 4.9	q
CH ₂ (Oxazine)	~ 4.4 - 4.6	m
CH ₃ (Oxazine)	~ 1.5	d
NH (Piperazine)	Broad singlet	
COOH	~ 14.5	s

Table 2.2: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~ 147
C-3	~ 112
C-4	~ 177
C-4a	~ 120
C-5	~ 107
C-6	~ 155 (d, $J_{C-F} \approx 250$ Hz)
C-7	~ 120 (d, $J_{C-F} \approx 8$ Hz)
C-8	~ 107
C-8a	~ 140
C-1' (Piperazine)	~ 138
C-2', C-6' (Piperazine)	~ 45
C-3', C-5' (Piperazine)	~ 50
CH (Oxazine)	~ 70
CH ₂ (Oxazine)	~ 50
CH ₃ (Oxazine)	~ 18
COOH	~ 168

Infrared (IR) Spectroscopy

The IR spectrum of **N-Desmethyl ofloxacin** is expected to be very similar to that of ofloxacin. The primary difference would be the presence of an N-H stretching vibration from the secondary amine in the piperazine ring.

Table 3.1: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	3300 - 2500	Broad
N-H stretch (Secondary amine)	~ 3300	Medium
C-H stretch (Aromatic)	3100 - 3000	Medium
C-H stretch (Aliphatic)	3000 - 2850	Medium
C=O stretch (Ketone)	~ 1725	Strong
C=O stretch (Carboxylic acid)	~ 1620	Strong
C=C stretch (Aromatic)	1600 - 1450	Medium-Strong
C-N stretch	1350 - 1000	Medium
C-F stretch	1200 - 1000	Strong

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols based on common practices for the analysis of fluoroquinolones and their metabolites.

Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of **N-Desmethyl ofloxacin**.

Instrumentation:

- Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent LC-MS/MS system).
- Electrospray Ionization (ESI) source.

Chromatographic Conditions:

- Column: Zorbax eclipse XBD C₁₈ column (150 mm × 4.6 mm i.d., 5 µm).[2]
- Mobile Phase: A mixture of acetonitrile, methanol, and 0.5% formic acid in water (23:10:67 v/v).[2]
- Flow Rate: 0.6 mL/min.[2]
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.

Mass Spectrometer Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan for m/z 100-500 and product ion scan of the precursor ion (m/z 348.1).
- Capillary Voltage: 4.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Collision Gas: Argon.

Sample Preparation:

- Prepare a stock solution of **N-Desmethyl ofloxacin** (if a standard is available) or the sample containing the metabolite in a suitable solvent (e.g., methanol).
- For biological samples, perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.[3][4]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.

- Collect the supernatant and dilute with the mobile phase before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **N-Desmethyl ofloxacin**.

Instrumentation:

- Bruker DRX-500 Spectrometer or equivalent.

Experimental Conditions:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

- Temperature: 25 °C.

- ¹H NMR:

- Frequency: 500 MHz.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16.
- Relaxation Delay: 2 s.

- ¹³C NMR:

- Frequency: 125 MHz.
- Pulse Program: Proton-decoupled experiment.
- Number of Scans: 1024.
- Relaxation Delay: 5 s.

Sample Preparation:

- Dissolve 5-10 mg of the purified **N-Desmethyl ofloxacin** sample in approximately 0.7 mL of the deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Desmethyl ofloxacin**.

Instrumentation:

- Perkin-Elmer RXI FTIR spectrometer or equivalent.[\[5\]](#)

Experimental Conditions:

- Method: KBr pellet method.[\[5\]](#)
- Spectral Range: 4000 - 400 cm^{-1} .[\[5\]](#)
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.

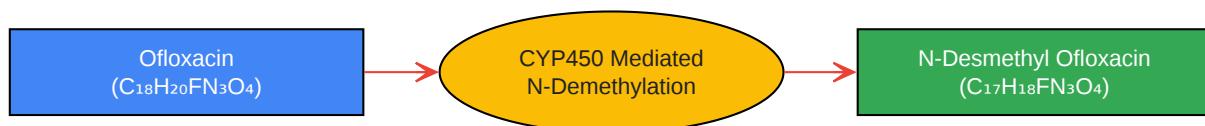
Sample Preparation:

- Grind 1-2 mg of the **N-Desmethyl ofloxacin** sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the FTIR spectrometer.

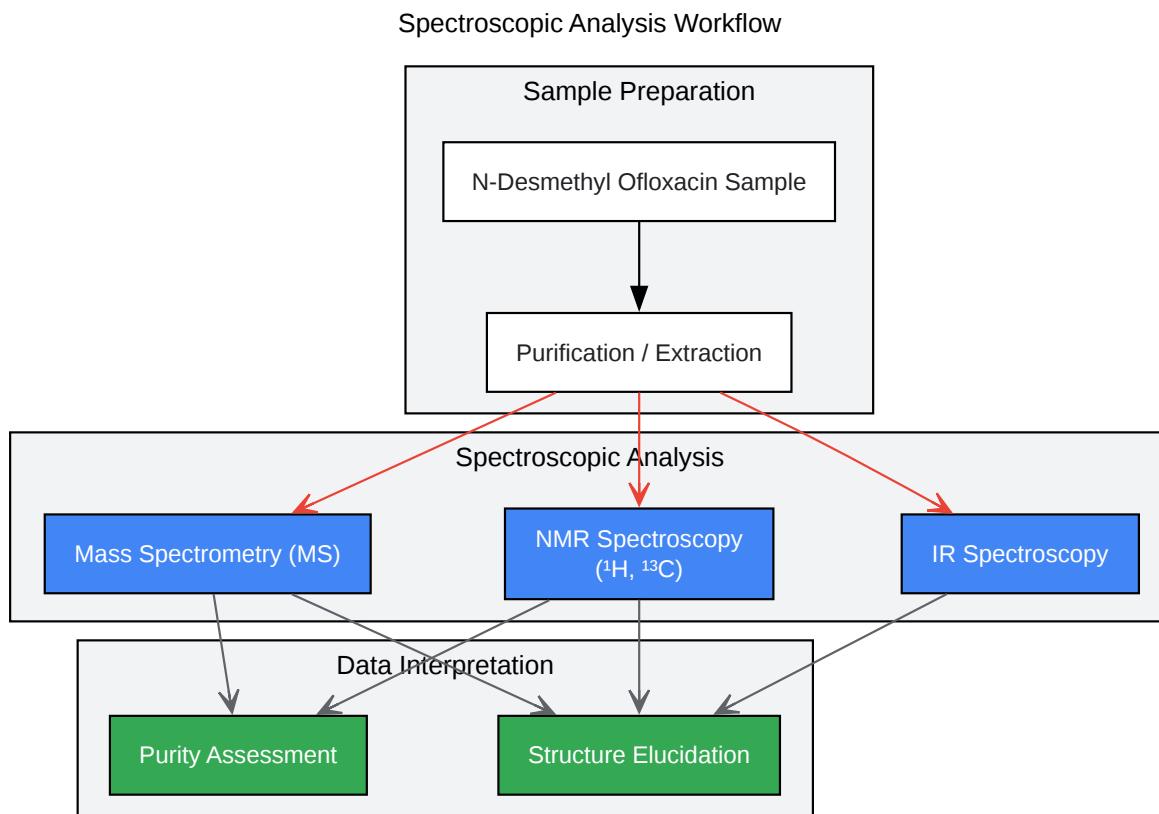
Visualizations

The following diagrams illustrate the metabolic pathway of ofloxacin and a general workflow for the spectroscopic analysis.

Metabolic Conversion of Ofloxacin

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Caption: Metabolic pathway of ofloxacin to **N-Desmethyl ofloxacin**.



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Caption: General workflow for spectroscopic analysis.

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